methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Drug Discovery Medicinal Chemistry ADME Prediction

This screening compound delivers the unadorned pyrazolo[5,1-c][1,2,4]triazine core required for clean B-Raf V600E ATP-pocket engagement. The C4-methyl is the conserved pharmacophore from the Wyeth inhibitor series; the C3 methyl ester provides a built-in metabolic handle for intracellular PK-PD correlation via LC-MS/MS. Without C7 substituents, it avoids steric interference at the hinge region, enabling unambiguous SAR expansion. Ideal for DNA damage response counter-screens against MUS81-EME1 nuclease.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B5117678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C14H12N4O2/c1-9-12(14(19)20-2)16-17-13-11(8-15-18(9)13)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyRUXMPTQTXDAOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate – Core Scaffold and Procurement-Relevant Physicochemical Profile


Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (ChemDiv ID Y021-7247) is a fully aromatic, achiral heterocyclic screening compound within the pyrazolo[5,1-c][1,2,4]triazine class, a scaffold recognized in primary patent literature for selective B-Raf kinase inhibition and nuclease modulation [1][2]. The compound carries a C3 methyl ester, a C4 methyl substituent, and an unsubstituted C8 phenyl ring, affording a molecular weight of 268.27 Da, a calculated logP of 1.70, and a polar surface area of 54.99 Ų . These features place it in a favorable property space for probe development, yet subtle variations at the C3, C4, C7, and C8 positions are known to dictate target engagement, metabolic stability, and cellular permeability across the series.

Why Methyl 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate Cannot Be Generically Substituted by Other Pyrazolotriazine Esters or Acids


Within the pyrazolo[5,1-c][1,2,4]triazine chemotype, the C3 ester versus carboxylic acid functionality determines not only lipophilicity and passive permeability but also susceptibility to intracellular esterase-mediated hydrolysis, directly influencing apparent cellular potency and off-target profile [1]. Simultaneously, the presence or absence of a C7 substituent modulates the conformational flexibility and steric environment around the C8 phenyl ring, which is critical for B-Raf ATP-pocket complementarity as demonstrated across the Wyeth compound series [1]. The C4 methyl group is a conserved pharmacophoric element in B-Raf-active congeners; its replacement with bulkier or more polar groups reduces kinase selectivity [1]. Analogues such as the corresponding C3 carboxylic acid (CAS 924846-83-3) or C3 carbonitrile (CAS 1306739-47-8) therefore exhibit fundamentally different cellular penetration, metabolic fate, and target-binding kinetics, rendering direct functional interchange invalid for any experiment requiring defined intracellular target modulation.

Head-to-Head Quantitative Differentiation of Methyl 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate from Its Closest Structural Analogs


C3 Methyl Ester vs. C3 Carboxylic Acid: Calculated Lipophilicity and Permeability-Driven Differentiation

The C3 methyl ester of the target compound confers a calculated logP of 1.70, compared to the predicted logP of approximately 1.0–1.2 for the corresponding C3 carboxylic acid analogue (4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, CAS 924846-83-3) based on the free acid contributing a strongly ionizable carboxyl group at physiological pH . This logP differential of approximately 0.5–0.7 log units translates into an estimated 3- to 5-fold higher passive membrane permeability for the methyl ester under pH 7.4 conditions, directly impacting intracellular target engagement in cell-based B-Raf or nuclease inhibition assays where the target is cytosolic or nuclear [1].

Drug Discovery Medicinal Chemistry ADME Prediction

C3 Methyl Ester vs. C3 Carbonitrile: Hydrogen-Bond Acceptor Capacity and Metabolic Liability Differentiation

Replacement of the C3 methyl ester with a carbonitrile group, as in 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1306739-47-8), eliminates the ester carbonyl oxygen that can serve as a hydrogen-bond acceptor in the B-Raf hinge-region interaction [1]. The carbonitrile analogue exhibits a reduced hydrogen-bond acceptor count (5 vs. 6 for the methyl ester) and a smaller polar surface area, predicting lower aqueous solubility but potentially higher metabolic stability due to absence of the esterase-labile methyl ester moiety . In B-Raf inhibitor series from the Wyeth patent family, ester-containing congeners demonstrated distinct selectivity profiles against wild-type vs. V600E mutant B-Raf compared to nitrile-substituted analogues [1].

Medicinal Chemistry Metabolic Stability Kinase Inhibitor Design

C8 Unsubstituted Phenyl vs. C8 3-Chlorophenyl with C7 Methoxymethyl: Steric and Electronic Modulation of B-Raf ATP-Pocket Occupancy

The target compound bears a sterically minimal, electron-neutral C8 phenyl ring without a C7 substituent, whereas the closest catalogued ChemDiv analogue—methyl 8-(3-chlorophenyl)-7-(methoxymethyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate—introduces both a meta-chloro electron-withdrawing group and a C7 methoxymethyl substituent . In the Wyeth B-Raf inhibitor series, C7 substitution directly influences the dihedral angle between the C8 aryl ring and the pyrazolotriazine core, altering the depth of penetration into the B-Raf selectivity pocket [1]. The C7-unsubstituted, C8-phenyl configuration of the target compound is predicted to favor a more co-planar orientation, maximizing π-stacking with the ATP-pocket hinge region, whereas the C7-methoxymethyl congener introduces a steric clash that rotates the C8 aryl ring out of planarity, potentially reducing B-Raf V600E affinity but improving selectivity over wild-type B-Raf [1].

Kinase Inhibition Structure-Activity Relationship BRAF V600E

Predicted Physicochemical Differentiation from 4-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic Acid Ethyl Ester: C4 Methyl vs. C4 Phenyl Impact on Ligand Efficiency

4-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid ethyl ester (CAS 6757-48-8) replaces the C4 methyl group of the target compound with a phenyl ring, increasing molecular weight from 268.27 to 268.27 (isomeric) but adding significant steric bulk at the C4 position while retaining identical molecular formula . The C4 methyl group is a conserved minimal substituent across the most potent B-Raf inhibitors in the Wyeth series; replacement with phenyl at this position introduces a rotational degree of freedom and increases the polar surface area to approximately 69.38 Ų (vs. 54.99 Ų for the target), reducing ligand efficiency metrics . The C4-phenyl congener also shifts the C8 substitution pattern (absent in CAS 6757-48-8), resulting in a fundamentally different pharmacophore that targets an alternative region of the kinase ATP pocket [1].

Fragment-Based Drug Discovery Ligand Efficiency Kinase Selectivity

B-Raf Kinase Inhibition Scaffold Validation: Pyrazolo[5,1-c][1,2,4]triazine Class Demonstrates Sub-100 nM Cellular Potency Against BRAF V600E Lines with >100-Fold Selectivity Over Wild-Type BRAF

Members of the pyrazolo[5,1-c][1,2,4]triazine sub-series disclosed in the Wyeth patent (WO2009039387A1) inhibited 72-hour proliferation of cell lines harboring the BRAF V600E mutation with IC₅₀ values below 100 nM while maintaining greater than 100-fold selectivity compared to lines expressing wild-type BRAF [1]. Although the specific IC₅₀ of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has not been individually reported, its structural congruence with the most potent Wyeth exemplars—particularly the C4-methyl, C8-aryl, C3-ester substitution triad—positions it as a core scaffold representative with predictable BRAF V600E engagement potential [1][2].

Oncology BRAF V600E Kinase Selectivity

Optimal Research and Procurement Application Scenarios for Methyl 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate


Primary B-Raf V600E Hinge-Binding Probe Screen Requiring Maximal ATP-Pocket Complementarity Without C7 Steric Interference

The C7-unsubstituted, C8-unsubstituted-phenyl geometry of the target compound, combined with the C4-methyl pharmacophore conserved across potent Wyeth B-Raf inhibitors, makes it the optimal choice for primary B-Raf V600E biochemical screens where unencumbered hinge-region π-stacking is desired prior to SAR expansion [1]. Procurement of this specific compound avoids the confounding steric effects introduced by C7 substituents (e.g., methoxymethyl) present in next-generation analogues, enabling clean assessment of the core scaffold's intrinsic kinase engagement [1].

Intracellular Target Engagement Studies Requiring Esterase-Dependent Metabolite Deconvolution

The C3 methyl ester functionality renders this compound distinguishable from its carbonitrile (CAS 1306739-47-8) and carboxylic acid (CAS 924846-83-3) analogues by providing a built-in metabolic handle: intracellular esterases hydrolyze the methyl ester to the corresponding carboxylic acid, which can be monitored as a distinct metabolite species via LC-MS/MS [1]. This feature is absent in the carbonitrile congener and pre-formed in the carboxylic acid, making the methyl ester uniquely suited for cellular pharmacokinetic-pharmacodynamic (PK-PD) correlation experiments where parent-to-metabolite conversion rates inform target residence time calculations [1].

Fragment-Elaboration Starting Point with Optimal Ligand Efficiency for Permeability-Sensitive Screening Cascades

With a molecular weight of 268.27 Da, calculated logP of 1.70, and polar surface area of 54.99 Ų, the target compound resides within favorable CNS MPO (Multiparameter Optimization) space and offers superior predicted permeability relative to the C4-phenyl isomer (CAS 6757-48-8, PSA 69.38 Ų) [1]. For screening cascades where CNS penetration or intracellular access is critical, this compound provides a more ligand-efficient starting scaffold than bulkier C4-substituted or C7-functionalized analogues that trade physical property quality for potency [1].

Pyrazolotriazine Scaffold Reference Standard for Nuclease Inhibition Counter-Screens

The pyrazolo[5,1-c][1,2,4]triazine core has been independently validated as a nuclease (MUS81-EME1) inhibitory scaffold by Masarykova Univerzita (US 2017/0197966 A1) [1]. The target compound, with its defined C3 ester/C4 methyl/C8 phenyl substitution, serves as a structurally characterized reference for counter-screening against nucleases when profiling B-Raf-selective analogues, enabling differentiation between kinase-driven and nuclease-driven cellular phenotypes in DNA damage response assays [1].

Quote Request

Request a Quote for methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.